(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a versatile chemical with a unique structure that allows for various applications in scientific research. This compound is particularly noted for its potential in drug discovery, catalysis, and material science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.
Mode of Action
This binding inhibits tubulin polymerization, which is a critical process in cell division. By inhibiting this process, the compound can induce cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, a crucial part of the cell’s cytoskeleton. This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and eventually apoptosis . The apoptosis pathway involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
For instance, sulfonyl piperazine-integrated triazole conjugates, which share structural similarities with the compound , have been found to possess drug-like properties .
Result of Action
The result of the compound’s action is the induction of apoptosis in cells. This is achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis . In vitro studies on related compounds have shown cytotoxic activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole and piperidine intermediates, followed by their coupling with the benzo[d]thiazole moiety under controlled conditions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature-controlled environments .
Chemical Reactions Analysis
Types of Reactions
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone: undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Another compound with a similar triazole structure, used in organic synthesis.
tert-Butylamine: A primary amine with applications in polymer synthesis and as a reagent in organic chemistry.
(3-Chloropropyl)trimethoxysilane: Used in the modification of surfaces and as a coupling agent in various industrial processes.
Uniqueness
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone: stands out due to its unique combination of the triazole, piperidine, and benzo[d]thiazole moieties, which confer distinct chemical and biological properties. This makes it particularly valuable in drug discovery and material science.
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-2-16-19-14-4-3-12(11-15(14)24-16)17(23)21-8-5-13(6-9-21)22-10-7-18-20-22/h3-4,7,10-11,13H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUCWGTYDWSYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.